molecular formula C10H12Li4N5O12P3S B12431342 ATP|AS (tetralithium salt)

ATP|AS (tetralithium salt)

Cat. No.: B12431342
M. Wt: 547.1 g/mol
InChI Key: DWQFDOIBOYDYKH-KWIZKVQNSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP|AS (tetralithium salt) involves the thiophosphorylation of adenosine triphosphate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of ATP|AS (tetralithium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

ATP|AS (tetralithium salt) undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

ATP|AS (tetralithium salt) exerts its effects by mimicking the natural ATP molecule. It binds to and activates P2Y2 and P2Y11 receptors, which are G protein-coupled receptors involved in various cellular processes. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of ion channels and the release of secondary messengers such as calcium ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ATP|AS (tetralithium salt) is unique due to its tetralithium counterions, which provide distinct solubility and stability properties compared to other ATP analogues. Its ability to act as a potent agonist of P2Y2 and P2Y11 receptors also sets it apart from other similar compounds .

Properties

Molecular Formula

C10H12Li4N5O12P3S

Molecular Weight

547.1 g/mol

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

DWQFDOIBOYDYKH-KWIZKVQNSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N

Origin of Product

United States

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